Methyl 3-bromo-2-(trifluoromethoxy)benzoate
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Overview
Description
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C9H6BrF3O3 and a molecular weight of 299.04 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a benzoate ester. It is used in various chemical syntheses and has applications in scientific research, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-(trifluoromethoxy)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(trifluoromethoxy)benzoate using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, solvents like methanol or tetrahydrofuran, and mild heating conditions.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other coupled products with diverse functional groups.
Scientific Research Applications
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is utilized in several scientific research areas:
Mechanism of Action
The mechanism of action of methyl 3-bromo-2-(trifluoromethoxy)benzoate is primarily related to its chemical reactivity. The bromine atom and trifluoromethoxy group influence the compound’s electronic properties, making it a versatile intermediate in various chemical reactions. In biological systems, compounds derived from this compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethoxy)benzoate: Lacks the bromine atom but contains the trifluoromethoxy group, used in similar applications.
Methyl 2-bromo-3-(trifluoromethoxy)benzoate: Similar structure but with different substitution pattern, leading to distinct reactivity and applications.
Methyl 4-bromo-2-(trifluoromethoxy)benzoate: Another isomer with different substitution, affecting its chemical behavior and uses.
Uniqueness
Methyl 3-bromo-2-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it particularly useful in certain synthetic applications and research contexts .
Properties
Molecular Formula |
C9H6BrF3O3 |
---|---|
Molecular Weight |
299.04 g/mol |
IUPAC Name |
methyl 3-bromo-2-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C9H6BrF3O3/c1-15-8(14)5-3-2-4-6(10)7(5)16-9(11,12)13/h2-4H,1H3 |
InChI Key |
RUWFMQDUNGXCGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)OC(F)(F)F |
Origin of Product |
United States |
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